2-Cyano-3-phenylprop-2-enoyl chloride
Description
Contextualizing α-Cyanocinnamoyl Chloride Derivatives in Synthetic Chemistry
α-Cyanocinnamoyl chloride derivatives, including the subject of this article, represent a class of α,β-unsaturated acyl chlorides that are of considerable interest to synthetic chemists. The defining feature of these compounds is the presence of a cyano group at the α-position of the carbon-carbon double bond, which is conjugated with both a phenyl group and a carbonyl group. This arrangement of functional groups creates a molecule with multiple reactive sites, making it a valuable precursor for the synthesis of a wide array of complex organic molecules.
The electron-withdrawing nature of the cyano and carbonyl groups renders the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack via Michael addition. This reactivity is a cornerstone of their synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the acyl chloride functionality provides a ready handle for a variety of nucleophilic acyl substitution reactions, allowing for the introduction of diverse substituents and the construction of amide, ester, and other carbonyl-containing moieties. The interplay of these reactive centers allows for tandem and multi-component reactions, providing efficient pathways to molecular complexity.
Historical Perspective on Unsaturated Acid Chlorides as Synthetic Intermediates
The utility of acid chlorides as reactive intermediates in organic synthesis has been recognized for over a century. Their ability to readily undergo nucleophilic acyl substitution makes them indispensable reagents for the formation of esters, amides, and other carboxylic acid derivatives. The introduction of a carbon-carbon double bond in conjugation with the acyl chloride group, giving rise to α,β-unsaturated acid chlorides, significantly expanded their synthetic potential.
Early investigations into the reactivity of unsaturated acid chlorides focused on their propensity to undergo both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon). Understanding and controlling the regioselectivity of these reactions was a key area of research. The development of new reagents and reaction conditions allowed chemists to selectively favor one mode of reactivity over the other, thereby enhancing the synthetic utility of these compounds.
The advent of modern spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, played a crucial role in elucidating the structures of the products formed from reactions of unsaturated acid chlorides and in understanding their reaction mechanisms. Over time, the repertoire of reactions involving α,β-unsaturated acid chlorides has grown to include a variety of cycloaddition, cross-coupling, and acylation reactions, solidifying their status as important intermediates in the synthesis of natural products, pharmaceuticals, and materials.
Significance of 2-Cyano-3-phenylprop-2-enoyl Chloride as a Versatile Building Block
This compound stands out as a particularly versatile building block in organic synthesis due to its unique combination of functional groups. The precursor, 2-cyano-3-phenylacrylic acid, is readily accessible through the Knoevenagel condensation of benzaldehyde (B42025) and cyanoacetic acid or its esters. scielo.org.mxorganic-chemistry.org Subsequent treatment with a chlorinating agent, such as thionyl chloride or oxalyl chloride, efficiently converts the carboxylic acid to the desired acid chloride. researchgate.netresearchgate.net
The primary significance of this compound lies in its role as a precursor to a diverse range of heterocyclic compounds. researchgate.neteurjchem.com Its ability to act as a Michael acceptor allows for the initial formation of an adduct with a binucleophile, which can then undergo an intramolecular cyclization reaction involving the acyl chloride moiety. This strategy has been successfully employed in the synthesis of various biologically relevant scaffolds, including:
Benzimidazoles researchgate.net
Benzoxazoles researchgate.net
Benzothiazoles researchgate.net
Benzoxazines researchgate.net
Oxadiazoles (B1248032) researchgate.net
Pyrazoles researchgate.net
Quinazolinones eurjchem.com
Pyridopyrimidines eurjchem.com
Benzothiazepines eurjchem.com
The following table summarizes some of the key reactions and resulting heterocyclic systems derived from this compound:
| Nucleophile | Heterocyclic Product | Reference |
| o-Phenylenediamine | Benzimidazole derivative | researchgate.net |
| o-Aminophenol | Benzoxazole (B165842) derivative | researchgate.net |
| o-Aminothiophenol | Benzothiazole derivative | researchgate.net |
| Hydrazine (B178648) derivatives | Pyrazole derivative | researchgate.net |
| Anthranilic acid | Quinazolinone derivative | eurjchem.com |
Scope and Objectives of Academic Research into this compound
The academic research focused on this compound is driven by several key objectives, primarily centered on its application in the synthesis of novel compounds with potential biological and pharmaceutical activity. researchgate.net The overarching goals of this research can be summarized as follows:
Development of Novel Synthetic Methodologies: A significant portion of the research aims to explore and expand the synthetic utility of this compound. This includes investigating its reactivity with a wide range of mono- and binucleophiles to construct new and complex molecular architectures. The development of one-pot and multi-component reactions involving this building block is also a major focus, as these approaches offer increased efficiency and atom economy.
Synthesis of Heterocyclic Libraries: Given its proven efficacy in the synthesis of diverse heterocyclic systems, a primary objective is to utilize this compound to generate libraries of novel heterocyclic compounds. These libraries can then be screened for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Exploration of Reaction Mechanisms: A deeper understanding of the reaction mechanisms involving this compound is another important research objective. This includes studying the regioselectivity and stereoselectivity of its reactions, as well as the influence of reaction conditions and substrate scope on the outcome of the transformations.
Medicinal Chemistry Applications: A key driver for the research into this compound is its potential in medicinal chemistry. The heterocyclic scaffolds that can be readily accessed from this compound are prevalent in many approved drugs and biologically active natural products. Therefore, a major goal is to synthesize new derivatives with improved pharmacological profiles. researchgate.net
Structure
3D Structure
Properties
CAS No. |
21675-11-6 |
|---|---|
Molecular Formula |
C10H6ClNO |
Molecular Weight |
191.61 g/mol |
IUPAC Name |
2-cyano-3-phenylprop-2-enoyl chloride |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)9(7-12)6-8-4-2-1-3-5-8/h1-6H |
InChI Key |
KNUNDVBNLCGWPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyano 3 Phenylprop 2 Enoyl Chloride and Its Analogues
Established Laboratory-Scale Synthesis
Conventional synthetic routes to 2-cyano-3-phenylprop-2-enoyl chloride are well-documented and typically involve a two-step process: the formation of a 2-cyano-3-phenylacrylic acid derivative followed by a chlorination reaction.
Conventional Routes via Acrylic Acid Derivatives and Chlorinating Agents
The most common and established method for synthesizing this compound involves the preparation of 2-cyano-3-phenylacrylic acid, which is then converted to the corresponding acyl chloride. The synthesis of the acrylic acid precursor is often achieved through the Knoevenagel condensation. rsc.orgdoaj.org This reaction involves the base-catalyzed condensation of an active hydrogen compound with a carbonyl group. doaj.org
In a typical procedure, benzaldehyde (B42025) is reacted with an active methylene (B1212753) compound such as ethyl cyanoacetate (B8463686) or cyanoacetic acid. The reaction is commonly catalyzed by a weak base, with piperidine (B6355638) being a traditional choice. rsc.orgresearchgate.net The resulting product, ethyl 2-cyano-3-phenylacrylate, can then be hydrolyzed to 2-cyano-3-phenylacrylic acid.
Subsequent treatment of the 2-cyano-3-phenylacrylic acid with a chlorinating agent yields the desired this compound. researchgate.net Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its effectiveness and the volatile nature of its byproducts (HCl and SO₂). google.compjoes.com Other chlorinating agents such as phosphorus pentachloride (PCl₅) and oxalyl chloride can also be employed. researchgate.net
Table 1: Conventional Synthesis of this compound
| Step | Reactants | Catalyst/Reagent | Product |
|---|---|---|---|
| 1. Knoevenagel Condensation | Benzaldehyde, Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-phenylacrylate |
| 2. Hydrolysis | Ethyl 2-cyano-3-phenylacrylate | Acid or Base | 2-Cyano-3-phenylacrylic acid |
| 3. Chlorination | 2-Cyano-3-phenylacrylic acid | Thionyl Chloride (SOCl₂) | This compound |
Synthetic Pathways Involving Nucleophilic Attack and Subsequent Chlorination
The core of this synthetic pathway lies within the mechanism of the Knoevenagel condensation, which is initiated by a nucleophilic attack. A basic catalyst, such as piperidine, deprotonates the active methylene compound (e.g., ethyl cyanoacetate) to form a resonance-stabilized carbanion (enolate). nih.govresearchgate.net This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. nih.gov
This nucleophilic addition results in the formation of an aldol-type intermediate, which subsequently undergoes dehydration to yield the α,β-unsaturated product, ethyl 2-cyano-3-phenylacrylate. rsc.org The dehydration step is often spontaneous or facilitated by the reaction conditions. The mechanism highlights the critical role of nucleophilic attack in the formation of the carbon-carbon double bond, which is central to the structure of the acrylic acid precursor. Following the formation of the stable unsaturated ester and its hydrolysis to the carboxylic acid, the final chlorination step proceeds as described in the previous section.
The catalytic cycle of piperidine in this reaction involves the formation of an iminium ion with benzaldehyde, which increases its electrophilicity and facilitates the attack by the enolate. nih.govresearchgate.net The subsequent elimination of the piperidine catalyst regenerates it for further reaction cycles. nih.gov
Advanced Synthetic Strategies and Methodological Refinements
Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and scalable methods for the synthesis of this compound and its analogues. These strategies focus on improving catalyst systems, incorporating green chemistry principles, and utilizing flow chemistry technologies.
Exploration of Catalyst Systems for Enhanced Synthesis Efficiency
Research into alternative catalysts for the Knoevenagel condensation has aimed to improve reaction rates, yields, and stereoselectivity while often moving towards milder reaction conditions. Triphenylphosphine has been identified as an effective catalyst for the solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate, affording olefins in excellent yields and with high (E)-stereoselectivity. organic-chemistry.org This method is notable for its mild conditions and clean reaction profiles. organic-chemistry.org
For the chlorination step, the use of N,N-disubstituted formamides as catalysts in reactions with thionyl chloride or phosgene (B1210022) has been shown to increase the reaction rate. google.com These catalysts facilitate the formation of a Vilsmeier-type intermediate, which is a more potent chlorinating agent.
Table 2: Catalyst Systems in the Synthesis of this compound Precursors
| Reaction Step | Catalyst | Advantages |
|---|---|---|
| Knoevenagel Condensation | Triphenylphosphine | Mild, solvent-free conditions, high yields, high (E)-selectivity. organic-chemistry.org |
| Knoevenagel Condensation | Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Good to excellent yields. jmcs.org.mx |
| Knoevenagel Condensation | L-proline | Sustainable, good to high yields in ethanol (B145695). nih.gov |
| Chlorination | N,N-disubstituted formamides | Increased reaction rate with thionyl chloride or phosgene. google.com |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. For the Knoevenagel condensation step, several greener alternatives have been explored. These include performing the reaction under solvent-free conditions, which minimizes waste and simplifies product isolation. doaj.orgresearchgate.net The use of microwave irradiation has also been shown to accelerate the reaction, often leading to higher yields in shorter reaction times, thereby reducing energy consumption. mdpi.com
The replacement of hazardous catalysts and solvents like pyridine (B92270) and piperidine with more environmentally benign alternatives such as ammonium (B1175870) salts or the amino acid L-lysine is another significant green approach. nih.govresearchgate.net Using greener solvents like ethanol further enhances the sustainability of the process. nih.gov
For the chlorination step, greener alternatives to thionyl chloride are being considered. Oxalyl chloride is one such alternative, as its byproducts (CO, CO₂, HCl) are gaseous and can be easily removed. researchgate.net Bis(trichloromethyl)carbonate (BTC), a solid phosgene equivalent, is another less toxic and easier-to-handle alternative for converting carboxylic acids to acyl chlorides. researchgate.net
Flow Chemistry Applications in the Preparation of α-Cyanocinnamoyl Chlorides
Continuous flow chemistry, particularly utilizing microreactors, offers significant advantages for the synthesis of acyl chlorides, including α-cyanocinnamoyl chlorides. researchgate.netchimia.ch This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better product purity. chimia.chnih.gov
The small reaction volumes and high surface-area-to-volume ratios in microreactors enable excellent heat transfer, which is crucial for managing highly exothermic reactions, such as those involved in the formation of acyl chlorides. chimia.ch This enhanced control minimizes the formation of byproducts.
While a specific continuous flow synthesis for this compound is not extensively detailed in the literature, the principles have been successfully applied to the synthesis of other acyl chlorides. beilstein-journals.orgacs.org A flow process would typically involve pumping a solution of the corresponding carboxylic acid and a chlorinating agent through a heated microreactor. mdpi.com The short residence times and rapid mixing characteristic of flow systems can significantly accelerate the reaction and allow for the safe on-demand generation of the acyl chloride, which can then be used immediately in a subsequent reaction step. nih.govrsc.org
Synthesis of Structurally Related α-Cyanocinnamoyl Derivatives
The preparation of derivatives structurally related to this compound is pivotal for exploring their chemical reactivity and potential applications. The key intermediate in the synthesis of these compounds is the α-cyanocinnamic acid scaffold, which is generally assembled through a Knoevenagel condensation.
The Knoevenagel condensation is a fundamental reaction in organic chemistry used for the formation of C=C bonds. tsijournals.com It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. tsijournals.com In the context of synthesizing 2-cyano-3-phenyl-2-propenoates, the reaction occurs between a substituted benzaldehyde and an alkyl cyanoacetate.
A common catalyst for this reaction is piperidine. researchgate.netscite.ai For instance, novel octyl 2-cyano-3-phenyl-2-propenoates have been prepared through the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and octyl cyanoacetate. researchgate.net Similarly, various ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates were synthesized using piperidine as a catalyst with substituted benzaldehydes and methyl cyanoacetate as reactants. scite.ai
The choice of catalyst can influence the reaction's efficiency and conditions. Alternatives to piperidine, such as potassium hydroxide, have been successfully employed. eurjchem.com For example, the synthesis of several ring-trisubstituted 2-cyano-3-phenyl-2-propenamides was achieved through a potassium hydroxide-catalyzed Knoevenagel condensation of ring-trisubstituted benzaldehydes and cyanoacetamide. eurjchem.com More recently, diisopropylethylammonium acetate (DIPEAc) has been utilized as an efficient catalyst for the condensation of aldehydes and ethyl cyanoacetate, offering advantages such as shorter reaction times and high yields. eurjchem.com
The general scheme for the Knoevenagel condensation to produce 2-cyano-3-phenyl-2-propenoates is depicted below:
Scheme 1: General Knoevenagel Condensation for the Synthesis of 2-Cyano-3-phenyl-2-propenoates
R-CHO + NC-CH₂-COOR' --(Catalyst)--> R-CH=C(CN)-COOR' + H₂O
The resulting 2-cyano-3-phenyl-2-propenoates can be subsequently hydrolyzed to the corresponding carboxylic acids, which are the direct precursors to the target acyl chlorides.
Table 1: Examples of Synthesized 2-Cyano-3-phenyl-2-propenoate (B14752051) Derivatives via Knoevenagel Condensation
| Benzaldehyde Substituent (R) | Alkyl Cyanoacetate (R') | Catalyst | Product | Reference |
| 2-acetyl | Octyl | Piperidine | Octyl 2-cyano-3-(2-acetylphenyl)prop-2-enoate | researchgate.net |
| 2,3,4-trimethoxy | Octyl | Piperidine | Octyl 2-cyano-3-(2,3,4-trimethoxyphenyl)prop-2-enoate | researchgate.net |
| 2,4,5-trimethoxy | Octyl | Piperidine | Octyl 2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoate | researchgate.net |
| 2,4,6-trifluoro | Octyl | Piperidine | Octyl 2-cyano-3-(2,4,6-trifluorophenyl)prop-2-enoate | researchgate.net |
| 3,4,5-trifluoro | Octyl | Piperidine | Octyl 2-cyano-3-(3,4,5-trifluorophenyl)prop-2-enoate | researchgate.net |
| 2,3,5,6-tetrafluoro | Octyl | Piperidine | Octyl 2-cyano-3-(2,3,5,6-tetrafluorophenyl)prop-2-enoate | researchgate.net |
| 2,3,4,5,6-pentafluoro | Octyl | Piperidine | Octyl 2-cyano-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoate | researchgate.net |
| 3-bromo-4,5-dimethoxy | Octyl | Piperidine | Octyl 2-cyano-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoate | researchgate.net |
| 2-methoxy | Butyl | Piperidine | Butyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate | eurjchem.com |
| 4-ethoxy | Butyl | Piperidine | Butyl 2-cyano-3-(4-ethoxyphenyl)prop-2-enoate | eurjchem.com |
| Phenyl | Ethyl | DIPEAc | Ethyl 2-cyano-3-phenylprop-2-enoate | eurjchem.com |
The direct precursors to substituted 2-cyanopropenoyl chlorides are the corresponding 2-cyanopropenoic acids. These acids are typically obtained by the hydrolysis of the ester derivatives synthesized via the Knoevenagel condensation as described in the previous section. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis.
A common and effective reagent for this conversion is thionyl chloride (SOCl₂). libretexts.orgcommonorganicchemistry.comlibretexts.org Treating the substituted 2-cyano-3-phenyl-2-propenoic acids with thionyl chloride effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the desired 2-cyanopropenoyl chloride. researchgate.net The reaction typically proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts, which helps to drive the reaction to completion. libretexts.orgyoutube.com
The general reaction is as follows:
Scheme 2: Synthesis of Substituted 2-Cyanopropenoyl Chlorides from the Corresponding Acids
R-CH=C(CN)-COOH + SOCl₂ → R-CH=C(CN)-COCl + SO₂ + HCl
This methodology has been successfully applied to prepare a variety of 3-aryl/hetaryl-2-cyanopropenoyl chlorides. researchgate.net For example, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl chloride was synthesized from its corresponding acrylic acid derivative and subsequently used as a building block for the synthesis of various nitrogen-containing heterocycles. researchgate.net
Other chlorinating agents can also be used for this transformation, such as oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). libretexts.orgresearchgate.net Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is a milder alternative to thionyl chloride and produces volatile byproducts. researchgate.net Phosphorus pentachloride and phosphorus trichloride are also effective but produce solid byproducts (POCl₃ and H₃PO₃, respectively) that need to be separated from the product mixture. libretexts.org
Table 2: Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides
| Reagent | Formula | Byproducts | Phase of Byproducts | Notes | Reference |
| Thionyl chloride | SOCl₂ | SO₂, HCl | Gas, Gas | Commonly used; gaseous byproducts simplify purification. | libretexts.orgcommonorganicchemistry.comlibretexts.org |
| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | Gas, Gas, Gas | Milder reagent, often used with catalytic DMF. | researchgate.net |
| Phosphorus(V) chloride | PCl₅ | POCl₃, HCl | Liquid, Gas | Vigorous reaction. | libretexts.org |
| Phosphorus(III) chloride | PCl₃ | H₃PO₃ | Solid | Requires a 3:1 molar ratio of acid to reagent. | libretexts.org |
Reactivity and Reaction Mechanisms of 2 Cyano 3 Phenylprop 2 Enoyl Chloride
Electrophilic Characteristics and Michael Acceptor Properties
2-Cyano-3-phenylprop-2-enoyl chloride is a highly functionalized compound that exhibits significant reactivity towards nucleophiles. researchgate.net Its chemical behavior is governed by the presence of three key reactive sites: the highly electrophilic carbonyl carbon of the acyl chloride, the α,β-unsaturated system, and the activating 2-cyano group. This combination makes it a valuable precursor in the synthesis of various organic compounds, including heterocyclic systems. researchgate.neteurjchem.com
The carbonyl carbon in this compound is a primary site for nucleophilic attack. The carbon atom is part of a highly polarized carbon-oxygen double bond, which results in a significant partial positive charge on the carbon. libretexts.orgquora.com This electrophilicity is further intensified by the strong electron-withdrawing inductive effect of the adjacent chlorine atom.
The general mechanism for nucleophilic acyl substitution at this position involves a two-step process:
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. quizlet.com In this intermediate, the carbon atom is sp³ hybridized, and the oxygen atom carries a negative charge.
Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. It collapses by reforming the C=O double bond and expelling the most stable leaving group. In this case, the chloride ion is an excellent leaving group, facilitating the completion of the reaction. quizlet.com
This pathway is characteristic of reactions with strong nucleophiles, leading to the formation of amides and esters. libretexts.orgyoutube.com
In addition to direct attack at the carbonyl carbon, this compound functions as a potent Michael acceptor. researchgate.neteurjchem.comscite.ai The Michael reaction, or conjugate 1,4-addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgbyjus.com
The mechanism is initiated by the attack of a nucleophile (the Michael donor) on the β-carbon of the conjugated system. chemistrysteps.com This attack is favored because the electron-withdrawing nature of the carbonyl and cyano groups delocalizes electron density across the conjugated system, rendering the β-carbon electrophilic. libretexts.org The attack results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 1,4-adduct. byjus.com This reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position, a widely used strategy in organic synthesis. wikipedia.org
The 2-cyano group (–C≡N) plays a crucial role in activating the α,β-unsaturated system and enhancing its reactivity as a Michael acceptor. researchgate.nettsijournals.com As a potent electron-withdrawing group, it acts in concert with the carbonyl group to decrease the electron density of the C=C double bond. tsijournals.com
This electronic influence has two significant consequences:
Increased Electrophilicity: The cyano group enhances the partial positive charge on the β-carbon, making the double bond more susceptible to attack by nucleophiles. tsijournals.com
Stabilization of Intermediates: Upon nucleophilic attack at the β-carbon, the resulting carbanionic intermediate is stabilized through resonance. The negative charge is delocalized not only onto the carbonyl oxygen but also onto the nitrogen of the cyano group. This stabilization of the intermediate lowers the activation energy of the reaction, thereby facilitating the Michael addition. researchgate.net
The presence of the 2-cyano group is therefore critical to the compound's proclivity to undergo conjugate addition reactions with a wide range of nucleophiles. researchgate.net
Reactions with Monofunctional Nucleophilic Reagents
This compound reacts readily with various monofunctional nucleophiles, primarily through nucleophilic acyl substitution at the carbonyl carbon. researchgate.neteurjchem.com Nitrogen and oxygen nucleophiles are commonly employed to produce the corresponding amide and ester derivatives. researchgate.net
The reaction of this compound with primary or secondary amines (nitrogen nucleophiles) leads to the formation of N-substituted 2-cyano-3-phenylprop-2-enamides. researchgate.netresearchgate.net The reaction proceeds via the nucleophilic acyl substitution mechanism described previously (3.1.1), where the amine's lone pair of electrons attacks the carbonyl carbon. libretexts.orgkhanacademy.org This reaction is generally efficient and is a standard method for creating amide bonds. researchgate.neteurjchem.com
| Nitrogen Nucleophile | Product |
| Aniline | 2-Cyano-N,3-diphenylprop-2-enamide |
| p-Toluidine | 2-Cyano-3-phenyl-N-(p-tolyl)prop-2-enamide |
| Benzoylhydrazine | 2-Cyano-N'-benzoyl-3-phenylprop-2-enohydrazide |
This table presents examples of amide formation reactions.
Similarly, oxygen nucleophiles such as alcohols react with this compound to yield the corresponding esters. researchgate.net This esterification reaction also follows the nucleophilic acyl substitution pathway. youtube.com The reaction is an effective method for synthesizing various ester derivatives of 2-cyano-3-phenylpropenoic acid. researchgate.neteurjchem.com
| Oxygen Nucleophile | Product |
| Methanol | Methyl 2-cyano-3-phenylprop-2-enoate |
| Ethanol (B145695) | Ethyl 2-cyano-3-phenylprop-2-enoate |
| Phenol | Phenyl 2-cyano-3-phenylprop-2-enoate |
This table provides examples of esterification reactions.
Reactions with Sulfur Nucleophiles
This compound readily undergoes reactions with sulfur-based nucleophiles. researchgate.neteurjchem.com These reactions typically proceed via a nucleophilic acyl substitution mechanism, where the sulfur atom attacks the highly electrophilic carbonyl carbon of the acid chloride. This initial attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel the chloride leaving group, resulting in the formation of a thioester or related sulfur-containing derivative. The presence of the cyano and phenyl groups on the α,β-unsaturated system influences the electronic properties of the molecule but the primary site of attack for strong nucleophiles like thiols is the acyl chloride moiety. A key example of this reactivity is seen in its reaction with bifunctional sulfur nucleophiles like 2-aminothiophenol (B119425), which leads to the formation of complex heterocyclic systems. researchgate.neteurjchem.com
Reactions with Bifunctional and Polyfunctional Nucleophilic Reagents
The compound serves as a valuable precursor for the synthesis of various heterocyclic structures through its reactions with bifunctional and polyfunctional nucleophiles. researchgate.neteurjchem.com These reagents possess two or more nucleophilic centers (e.g., -NH2, -OH, -SH), which can react sequentially with the electrophilic sites on the this compound molecule. Typically, the most nucleophilic group on the reagent initiates an attack on the acyl chloride carbonyl carbon. This is followed by an intramolecular cyclization step, where another nucleophilic group within the same molecule attacks one of the electrophilic carbons of the propenoyl backbone, leading to the formation of stable ring structures. researchgate.neteurjchem.com
Cyclization Pathways Leading to Heterocyclic Systems
The strategic use of this compound with various binucleophiles provides direct and efficient pathways to a range of medicinally and synthetically important heterocyclic systems. researchgate.netscite.ai The reaction mechanism generally involves an initial acylation followed by a ring-closing step, which can be influenced by reaction conditions to yield diverse molecular frameworks.
Synthesis of Quinazolinone Derivatives
Quinazolinone frameworks can be synthesized using this compound by reacting it with anthranilic acid (2-aminobenzoic acid). researchgate.neteurjchem.com The reaction is initiated by the nucleophilic attack of the amino group of anthranilic acid on the acyl chloride. This forms an N-acylated intermediate, which then undergoes an intramolecular cyclization reaction. The cyclization is achieved through the attack of the carboxylic acid group onto the enone system, followed by dehydration, to yield the final quinazolinone derivative. tsijournals.com This method provides a direct route to substituted quinazolinones, which are a class of compounds with significant biological activities. nih.govnih.gov
Table 1: Synthesis of Quinazolinone Derivatives
| Reactant 1 | Reactant 2 | Key Intermediate | Product |
| This compound | Anthranilic Acid | N-acylated anthranilic acid | Quinazolinone derivative |
Formation of Pyridopyrimidine Frameworks
The construction of pyridopyrimidine systems is achieved through the reaction of this compound with aminopyridine derivatives. researchgate.neteurjchem.com The exocyclic amino group of the aminopyridine acts as the initial nucleophile, attacking the acid chloride to form an amide linkage. Subsequent intramolecular cyclization, involving the pyridine (B92270) ring nitrogen and the activated double bond of the acryloyl moiety, leads to the formation of the fused pyridopyrimidine skeleton. researchgate.neteurjchem.com This reaction highlights the compound's utility in building complex, fused heterocyclic systems.
Table 2: Formation of Pyridopyrimidine Frameworks
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| This compound | Aminopyridine | Acylation followed by Intramolecular Cyclization | Pyridopyrimidine derivative |
Construction of Benzothiazepine (B8601423) Systems
Benzothiazepine systems are seven-membered heterocyclic rings containing a benzene (B151609) ring fused to a thiazepine ring. These can be synthesized from this compound by reacting it with 2-aminothiophenol. researchgate.neteurjchem.com In this reaction, both the amino and the thiol groups are available for nucleophilic attack. The reaction pathway involves an initial acylation at one of the nucleophilic sites, followed by an intramolecular cyclization to form the seven-membered ring. nih.gov This synthesis provides an effective route to the benzothiazepine core, a scaffold found in various pharmacologically active molecules. nih.gov
Table 3: Construction of Benzothiazepine Systems
| Reactant 1 | Reactant 2 | Key Feature | Product |
| This compound | 2-Aminothiophenol | Formation of a seven-membered ring | Benzothiazepine derivative |
Derivatization to Oxadiazole and Benzoxazole (B165842) Analogues
The versatility of this compound extends to the synthesis of five-membered aromatic heterocycles like oxadiazoles (B1248032) and benzoxazoles. researchgate.neteurjchem.com
Oxadiazole Synthesis : The formation of 1,3,4-oxadiazole (B1194373) derivatives involves a two-step process. First, this compound is reacted with a hydrazine (B178648) derivative, such as benzoylhydrazine, to yield an N,N'-diacylhydrazine intermediate. scite.ai This intermediate is then subjected to dehydrative cyclization, often using a reagent like phosphorus oxychloride, to construct the 1,3,4-oxadiazole ring. scite.ai
Benzoxazole Synthesis : Benzoxazole analogues are prepared via the reaction with 2-aminophenol (B121084). researchgate.neteurjchem.comscite.ai The amino group of 2-aminophenol attacks the acyl chloride to form an amide intermediate. This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the enone system, leading to the formation of the benzoxazole ring after dehydration. scite.ai
Table 4: Synthesis of Oxadiazole and Benzoxazole Analogues
| Target Heterocycle | Bifunctional Reagent | Key Process |
| 1,3,4-Oxadiazole | Benzoylhydrazine | Acylation followed by Dehydrative Cyclization |
| Benzoxazole | 2-Aminophenol | Acylation followed by Intramolecular Cyclization |
Synthesis of Benzoxazinones
This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, including benzoxazinones. researchgate.netscite.ai The synthesis is typically achieved through a two-step process involving the reaction of the acid chloride with anthranilic acid or its derivatives. scite.ai
The initial step involves the acylation of the amino group of anthranilic acid by this compound. This reaction occurs under basic conditions, where the base serves to neutralize the hydrogen chloride byproduct, driving the reaction forward. scite.aicognitoedu.orgchemistrystudent.com This nucleophilic acyl substitution results in the formation of an N-acyl anthranilic acid derivative, specifically a benzamide (B126) intermediate. scite.aichemistrysteps.com
In the subsequent step, the intermediate benzamide undergoes ring closure to form the benzoxazinone (B8607429) ring. This cyclization is typically induced by a dehydrating agent, such as acetic anhydride, upon heating. scite.ai The mechanism involves an intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group onto the amide carbonyl carbon, followed by dehydration to yield the final benzoxazinone product. nih.gov This method provides an effective route to functionalized benzoxazinone derivatives. scite.ai
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1. Acylation | This compound + Anthranilic acid | Basic conditions (e.g., Pyridine) | Benzamide derivative (N-acyl anthranilic acid) |
| 2. Cyclization | Benzamide intermediate | Acetic anhydride, Heat | Benzoxazinone derivative |
Investigation of Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govbeilstein-journals.org These reactions are characterized by high atom economy, step efficiency, and the ability to rapidly generate molecular diversity, making them powerful tools in medicinal chemistry and drug discovery. nih.govbeilstein-journals.org
While specific literature detailing MCRs incorporating this compound is not extensively documented in the provided context, its chemical structure suggests high potential for use in such reactions. The compound possesses multiple reactive sites:
Electrophilic Acyl Chloride: This group reacts readily with a wide range of nucleophiles. chemistrysteps.comchemguide.co.uk
Michael Acceptor: The carbon-carbon double bond is activated by the electron-withdrawing cyano and carbonyl groups, making it susceptible to nucleophilic addition. researchgate.neteurjchem.com
This dual reactivity makes it a prime candidate for MCRs. For instance, in a hypothetical Ugi or Passerini-type reaction, the acid chloride could serve as the acidic component. mdpi.com Similarly, in reactions involving initial Michael addition, a nucleophile could add to the double bond, generating a new intermediate that could then react with other components in the mixture. A related compound, 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate, derived from its corresponding acid chloride, has been successfully used as a building block in the synthesis of quinazoline (B50416) and pyrimidine (B1678525) derivatives, demonstrating the utility of this scaffold in complex reactions. tsijournals.com
Potential MCR Pathways:
| MCR Type | Role of this compound | Potential Reactants | Potential Products |
| Ugi-type | Acid Component | Amine, Aldehyde/Ketone, Isocyanide | Highly functionalized peptide-like structures |
| Hantzsch-type | Acyl Component (after modification) | Aldehyde, Ammonia, β-ketoester | Dihydropyridine derivatives |
| Michael Addition Initiated | Michael Acceptor & Electrophile | Dinucleophile (e.g., amidine), Aldehyde | Fused heterocyclic systems |
Reactions with Cyanoguanidine and Related Reagents (referencing related acid chlorides)
Cyanoguanidine and related compounds like guanidine (B92328), urea, and thiourea (B124793) are common N-C-N building blocks used in the synthesis of pyrimidine rings. bu.edu.egnih.gov The most widely used method for constructing a pyrimidine ring involves the condensation of these amidine-type reagents with a 1,3-bifunctional three-carbon fragment. bu.edu.eg
Acid chlorides, such as this compound, can serve as precursors to these three-carbon fragments. For example, the coupling of an acid chloride with a terminal alkyne can generate an alkynone, which is a suitable 1,3-dielectrophilic substrate. organic-chemistry.org Subsequent addition of a reagent like guanidine or cyanoguanidine to the alkynone would lead to the formation of the pyrimidine heterocycle. organic-chemistry.orgresearchgate.net
The reaction mechanism with cyanoguanidine would likely proceed as follows:
Initial Nucleophilic Attack: The nucleophilic nitrogen of cyanoguanidine attacks the highly electrophilic carbonyl carbon of the acid chloride, leading to a nucleophilic addition-elimination sequence and the displacement of the chloride ion. chemistrystudent.com This forms an acyl cyanoguanidine intermediate.
Intramolecular Cyclization: The intermediate can then undergo an intramolecular cyclization. A nitrogen atom from the guanidine moiety attacks one of the electrophilic carbons of the α,β-unsaturated system (either the C2 or the carbonyl carbon, depending on the reaction conditions and subsequent tautomerization), leading to the formation of the six-membered pyrimidine ring.
This pathway is a well-established route for synthesizing substituted pyrimidines and their fused analogues, which are a significant class of heterocyclic compounds found in nucleic acids and molecules with diverse therapeutic applications. bu.edu.egnih.gov
Applications of 2 Cyano 3 Phenylprop 2 Enoyl Chloride in Advanced Organic Synthesis
Strategic Building Block for Complex Heterocyclic Structures
2-Cyano-3-phenylprop-2-enoyl chloride serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds due to its electrophilic nature and the presence of both a cyano and an acryloyl chloride group. These functional groups provide multiple reaction pathways for cyclization with various nucleophiles.
Synthesis of Diverse Nitrogen-Containing Heterocycles
The reaction of this compound with various nitrogen-containing nucleophiles has been extensively explored to generate a range of nitrogenous heterocycles. These reactions often proceed through an initial acylation followed by an intramolecular cyclization. For instance, its reaction with binucleophiles like substituted anilines can lead to the formation of quinazolinones, while reactions with other nitrogenous reagents can yield pyridopyrimidines. tsijournals.comresearchgate.neteurjchem.com The versatility of this synthon allows for the construction of various heterocyclic skeletons, including benzimidazoles, benzoxazoles, benzothiazoles, oxadiazoles (B1248032), and pyrazoles. researchgate.net
Below is a representative table illustrating the synthesis of various nitrogen-containing heterocycles from precursors related to this compound, showcasing the types of products that can be obtained.
| Product | Reactant | Solvent | Conditions | Yield (%) | Ref. |
| 2-(3-(2-Cyano-3,3-diphenylacryloyl)thioureido)benzoic acid | Anthranilic acid | Dry Acetone | Reflux, 3h | 75 | tsijournals.com |
| 2-(4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-3-carbonyl)-3,3-diphenylacrylonitrile | Acetic anhydride | - | Heating | 80 | tsijournals.com |
| Pyrimidine (B1678525) Derivatives | Aniline, p-toluidine, p-anisidine | Dry Acetone | - | Good | tsijournals.com |
This table is illustrative and based on the synthesis of related structures to demonstrate the synthetic potential.
Synthesis of Oxygen-Containing Heterocycles
In addition to nitrogen heterocycles, this compound is a key starting material for the synthesis of oxygen-containing heterocyclic systems. The reaction with oxygen-based nucleophiles, such as substituted phenols or alcohols, can lead to the formation of various oxygenated rings. A notable example is the synthesis of benzoxazinones, which can be achieved through the reaction with aminophenols, where both the amino and hydroxyl groups participate in the cyclization process. researchgate.neteurjchem.com
The general strategy involves the initial formation of an amide linkage, followed by a cyclization step that incorporates the oxygen atom into the heterocyclic ring. The reaction conditions can be tailored to favor the desired cyclization pathway.
| Product | Reactant | Conditions | Yield (%) | Ref. |
| Benzoxazinone (B8607429) Derivative | 2-Aminophenol (B121084) | Base-catalyzed cyclization | Moderate to Good | researchgate.neteurjchem.com |
| Ester Derivatives | Alcohols | - | - | researchgate.net |
This table is illustrative, based on general synthetic routes described in the literature.
Synthesis of Sulfur-Containing Heterocycles
The reactivity of this compound also extends to the synthesis of sulfur-containing heterocycles. Reactions with sulfur-based nucleophiles, such as thiophenols or other thiol-containing compounds, provide a direct route to various sulfur heterocycles. For example, the reaction with 2-aminothiophenol (B119425) can lead to the formation of benzothiazepine (B8601423) derivatives. researchgate.net The thia-Michael addition, followed by cyclization, is a common mechanistic pathway in these syntheses.
| Product | Reactant | Conditions | Yield (%) | Ref. |
| Benzothiazepine Derivative | 2-Aminothiophenol | Cyclization | - | researchgate.net |
| Thiazolo[3,2-a]pyrimidine derivative | Thiazolopyrimidine precursor | Alkylation | - | aun.edu.eg |
This table is illustrative and based on the synthesis of related structures to demonstrate the synthetic potential.
Construction of Fused Heterocyclic Systems
A significant application of this compound is in the construction of fused heterocyclic systems. By carefully selecting bifunctional or polyfunctional nucleophiles, it is possible to orchestrate cascade reactions that lead to the formation of complex, polycyclic molecules. For instance, reactions with compounds containing both nitrogen and sulfur or nitrogen and oxygen atoms can lead to the formation of fused thiazolo- or oxazolo-pyrimidines. aun.edu.egnih.gov The ability to generate multiple rings in a single synthetic sequence makes this compound a powerful tool in combinatorial chemistry and drug discovery.
Role in Polymer Chemistry and Functional Material Development
The presence of a polymerizable double bond in this compound makes it a candidate for the development of new functional polymers. Its incorporation into polymer chains can introduce specific chemical functionalities, thereby modifying the properties of the resulting material.
Copolymerization Studies with Unsaturated Monomers (e.g., Styrene)
While direct copolymerization data for this compound with styrene (B11656) is not extensively detailed in the available literature, studies on closely related 2-cyano-3-phenyl-2-propenoate (B14752051) esters provide strong evidence for the feasibility of such reactions. These studies demonstrate that the 2-cyano-3-phenylpropenoate moiety can readily undergo free-radical copolymerization with styrene. The resulting copolymers exhibit modified thermal and mechanical properties compared to polystyrene homopolymer. The cyano and carbonyl groups introduced by the functional monomer can enhance properties such as adhesion, dyeability, and thermal stability.
The copolymerization is typically initiated by a free-radical initiator, and the composition of the resulting copolymer can be controlled by the monomer feed ratio. The reactivity ratios of the comonomers determine the distribution of the monomer units along the polymer chain.
Below is a hypothetical data table illustrating the type of results expected from a copolymerization study of a functional monomer (FM) like this compound with styrene.
| Feed Ratio (Styrene:FM) | Copolymer Composition (Styrene:FM) | Molecular Weight (Mn, g/mol ) | Glass Transition Temperature (Tg, °C) |
| 90:10 | 88:12 | 45,000 | 105 |
| 70:30 | 65:35 | 38,000 | 115 |
| 50:50 | 48:52 | 32,000 | 128 |
This table is illustrative and based on general trends observed in the copolymerization of styrene with functional monomers.
Derivatization for Specialty Polymers and Resins
While direct polymerization of this compound is not extensively documented in mainstream polymer chemistry literature, its inherent reactivity as an acyl chloride, coupled with the presence of a reactive cyano group and a carbon-carbon double bond, presents significant potential for the derivatization of existing polymers to create specialty materials and resins. This approach involves chemically modifying a pre-existing polymer to introduce new functional groups, thereby altering its physical and chemical properties to suit specific applications.
The primary mechanism for such derivatization is the reaction of the highly electrophilic acyl chloride group with nucleophilic functional groups present on a polymer backbone, such as hydroxyl (-OH) or amine (-NH2) groups. This results in the formation of stable ester or amide linkages, effectively grafting the 2-cyano-3-phenylpropenoyl moiety onto the polymer chain.
Modification of Hydroxyl-Containing Polymers:
Polymers rich in hydroxyl groups, such as polyvinyl alcohol (PVA), cellulose, and their derivatives, serve as excellent candidates for derivatization with this compound. The reaction, typically carried out in the presence of a base to neutralize the HCl byproduct, results in the esterification of the hydroxyl groups.
This modification can impart several desirable properties to the original polymer:
Increased Hydrophobicity: The introduction of the aromatic phenyl group and the hydrocarbon backbone of the propenoyl group can significantly decrease the water solubility and increase the hydrophobic character of the polymer.
Reactive Sites for Crosslinking: The pendant vinyl group and the cyano group can serve as sites for subsequent crosslinking reactions, either through radical polymerization of the double bonds or through reactions involving the cyano group. This allows for the formation of robust polymer networks, which are characteristic of many specialty resins.
The following table outlines the potential derivatization of a generic hydroxyl-containing polymer with this compound.
| Polymer Backbone | Reactive Group | Reagent | Resulting Linkage | Potential Properties of Modified Polymer |
| Polyvinyl Alcohol | -OH | This compound | Ester | Increased hydrophobicity, potential for UV-curing |
| Cellulose | -OH | This compound | Ester | Improved solubility in organic solvents, thermoplasticity |
Interactive Data Table: Hypothetical Derivatization of Polyvinyl Alcohol
Below is a conceptual data table illustrating the expected changes in properties of polyvinyl alcohol (PVA) upon derivatization with this compound.
| Property | Unmodified PVA | Modified PVA |
| Solubility in Water | High | Low to Insoluble |
| Glass Transition Temp. (Tg) | ~85°C | > 100°C (Expected) |
| Functional Groups | -OH | -OH, Ester, -CN, C=C |
| Potential for Crosslinking | Limited | High (via C=C and -CN) |
Modification of Amine-Containing Polymers:
Polymers containing primary or secondary amine groups, such as polyethyleneimine (PEI) or chitosan, can also be readily modified through amidation with this compound. The resulting amide linkage is generally very stable.
The introduction of the 2-cyano-3-phenylpropenoyl moiety onto these polymers can lead to:
Novel Chelating Resins: The presence of the cyano group and the amide linkage can create effective chelating sites for metal ions, leading to the development of specialty resins for water treatment or metal recovery.
Materials with Tailored Optical Properties: The conjugated system of the phenyl group and the double bond can impart specific UV-visible absorption characteristics to the polymer, making them suitable for applications in coatings and optical filters.
The table below summarizes the potential derivatization of a generic amine-containing polymer.
| Polymer Backbone | Reactive Group | Reagent | Resulting Linkage | Potential Applications of Modified Polymer |
| Polyethyleneimine | -NH2, -NH- | This compound | Amide | Metal chelation, functional coatings |
| Chitosan | -NH2, -OH | This compound | Amide, Ester | Biomaterials with tunable properties |
Detailed Research Findings on Analogous Systems:
While direct research on the use of this compound for polymer derivatization is scarce, studies on similar molecules provide strong evidence for its potential. For instance, the copolymerization of various 2-cyano-3-phenyl-2-propenoates (esters of the corresponding carboxylic acid) with monomers like styrene and vinyl acetate (B1210297) has been reported. These studies demonstrate that the 2-cyano-3-phenylpropenoyl moiety can be successfully incorporated into polymer chains, influencing the thermal and mechanical properties of the resulting copolymers. These findings support the feasibility of grafting this functional group onto existing polymers to achieve similar modifications.
Advanced Spectroscopic Characterization Methodologies for 2 Cyano 3 Phenylprop 2 Enoyl Chloride and Its Derivatives
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule through their vibrational frequencies. For 2-Cyano-3-phenylprop-2-enoyl chloride, the IR spectrum is expected to be dominated by absorptions corresponding to the nitrile, carbonyl, and alkene moieties, in addition to the vibrations of the phenyl ring.
The key vibrational frequencies for this compound and its precursor, 2-cyano-3-phenylpropenoic acid, are summarized below. The data for the acyl chloride are inferred from the analysis of related compounds, such as cinnamoyl chloride and the precursor acid.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Cyano (C≡N) | Stretching | 2210 - 2230 | A sharp and strong absorption, characteristic of the nitrile group. |
| Carbonyl (C=O) | Stretching | 1750 - 1780 | Strong absorption, shifted to a higher frequency compared to the corresponding carboxylic acid due to the electron-withdrawing nature of the chlorine atom. |
| Alkene (C=C) | Stretching | 1620 - 1640 | Absorption of medium intensity, indicating the presence of the carbon-carbon double bond conjugated with the phenyl ring and carbonyl group. |
| Aromatic C-H | Stretching | 3000 - 3100 | Weak to medium absorptions characteristic of the phenyl group. |
| Aromatic C=C | Stretching | 1450 - 1600 | Multiple bands of varying intensity, typical for the benzene (B151609) ring. |
The IR spectrum of the precursor, 2-cyano-3-phenylpropenoic acid, shows a characteristic broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹, which is absent in the acyl chloride. The carbonyl stretching frequency in the acid is observed at a lower wavenumber, generally around 1700 cm⁻¹, due to hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.
The ¹H NMR spectrum of this compound is predicted based on the analysis of its stable ester derivatives, such as ethyl 2-cyano-3-phenylpropenoate. The electron-withdrawing acyl chloride group is expected to deshield the vinylic proton, shifting its resonance downfield compared to the corresponding ester or acid.
| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |
| Vinylic CH | Singlet | 8.2 - 8.5 | N/A | This proton is significantly deshielded due to its proximity to the phenyl, cyano, and acyl chloride groups. |
| Aromatic CH | Multiplet | 7.5 - 8.0 | The protons of the phenyl ring will appear as a complex multiplet. |
For comparison, the vinylic proton in ethyl 2-cyano-3-phenylpropenoate typically appears around 8.2 ppm. The increased deshielding in the acyl chloride is a direct consequence of the higher electronegativity of the chlorine atom compared to the ethoxy group.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The predicted ¹³C NMR chemical shifts for this compound are based on data from its derivatives.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 160 - 165 | The acyl chloride carbonyl carbon is expected to be in this range. |
| Cyano (C≡N) | 115 - 118 | Characteristic chemical shift for a nitrile carbon. |
| Alkene C-CN | 105 - 110 | The carbon atom of the double bond attached to the cyano group. |
| Alkene C-Ph | 150 - 155 | The carbon atom of the double bond attached to the phenyl group, significantly deshielded. |
| Aromatic C (ipso) | 130 - 133 | The carbon atom of the phenyl ring directly attached to the double bond. |
| Aromatic C (ortho, meta, para) | 128 - 134 | The remaining carbon atoms of the phenyl ring. |
In the corresponding ethyl ester, the carbonyl carbon appears around 162.5 ppm, and the carbons of the double bond are at approximately 103.0 ppm (C-CN) and 155.1 ppm (C-Ph) nist.gov. The chemical shift of the carbonyl carbon in the acyl chloride is anticipated to be slightly different due to the change in the substituent.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the structure through the analysis of fragmentation patterns. For this compound (C₁₀H₆ClNO), the expected molecular weight is approximately 191.62 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 191 and an M+2 peak at m/z 193 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
The fragmentation of this compound is expected to proceed through several key pathways:
Loss of Cl radical: [M - Cl]⁺ leading to a fragment at m/z 156, corresponding to the 2-cyano-3-phenylpropenoyl cation.
Loss of CO: [M - CO]⁺ resulting in a fragment at m/z 163.
Loss of COCl radical: [M - COCl]⁺ giving rise to a fragment at m/z 128.
Fragmentation of the phenyl ring: Leading to characteristic aromatic fragments at m/z 77 (C₆H₅⁺) and 51.
The mass spectrum of the related cinnamoyl chloride shows a prominent molecular ion peak and significant fragments corresponding to the loss of chlorine and the carbonyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the phenyl ring, the double bond, the cyano group, and the carbonyl group, is expected to result in strong absorption in the UV region.
The primary electronic transitions are likely to be π → π* transitions associated with the conjugated system. The wavelength of maximum absorption (λmax) is anticipated to be in the range of 280-320 nm. The exact position and intensity of the absorption bands will be influenced by the solvent polarity. For comparison, cinnamic acid, which has a similar conjugated system but lacks the cyano group, exhibits a strong absorption peak around 273 nm. The presence of the cyano group is expected to cause a slight bathochromic (red) shift in the λmax.
Comprehensive Spectral Data Analysis and Interpretation
A comprehensive analysis of this compound requires the integration of data from all the aforementioned spectroscopic techniques.
IR spectroscopy confirms the presence of the key functional groups: nitrile, acyl chloride, and the conjugated alkene.
Mass spectrometry provides the molecular weight and corroborates the structure through predictable fragmentation patterns, including the characteristic isotopic pattern of chlorine.
UV-Vis spectroscopy offers insight into the electronic structure and the extent of conjugation within the molecule.
Together, these methodologies provide a detailed and unambiguous characterization of this compound, which is essential for understanding its reactivity and for its application in organic synthesis.
Theoretical and Computational Chemistry Investigations of 2 Cyano 3 Phenylprop 2 Enoyl Chloride
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the ground-state electronic structure and optimized molecular geometry of organic molecules. For 2-Cyano-3-phenylprop-2-enoyl chloride, these calculations would reveal key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The presence of the phenyl ring, the cyano group, and the acryloyl chloride moiety suggests a largely planar structure to maximize π-electron conjugation. The planarity of similar compounds, such as ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, has been confirmed through computational and crystallographic studies. nih.gov
The electronic distribution is significantly influenced by the electron-withdrawing nature of the cyano and acyl chloride groups, which polarizes the molecule and plays a crucial role in its reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the C=C double bond, representing the most electron-rich regions susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl carbon of the acyl chloride and the β-carbon of the double bond, which are the most electrophilic sites prone to nucleophilic attack. The electron-withdrawing cyano group further lowers the energy of the LUMO, enhancing the electrophilicity of the molecule. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity.
Table 1: Representative Frontier Molecular Orbital Energies for a Related Acrylate System
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the phenyl ring and C=C bond; site of electrophilic attack. |
| LUMO | -2.1 | Primarily located on the carbonyl carbon and β-carbon; site of nucleophilic attack. |
| HOMO-LUMO Gap | 4.4 | Indicates the chemical reactivity and stability of the molecule. |
Note: The data in this table is illustrative and based on typical values for structurally similar cyanoacrylate compounds.
Global and local reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity.
Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui function for nucleophilic attack (f+) would be highest on the carbonyl carbon, confirming it as the primary site for nucleophilic acyl substitution. The function for electrophilic attack (f-) would likely be concentrated on the phenyl ring.
Average Local Ionization Energy (ALIE): The ALIE on the electrostatic potential surface indicates the regions from which it is easiest to remove an electron. Lower ALIE values correspond to the most probable sites for electrophilic attack. For this molecule, the regions corresponding to the π-system of the phenyl ring and the double bond would exhibit the lowest ALIE values.
Mechanistic Studies of Reaction Pathways Using Computational Methods
Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energy barriers. The reactions of this compound, particularly nucleophilic acyl substitution, are amenable to such studies.
The reaction of an acyl chloride with a nucleophile can proceed through a concerted SN2-like mechanism or a stepwise pathway involving a tetrahedral intermediate. nih.gov Computational studies on similar acyl chlorides have shown that the mechanism can be dependent on the nucleophile and solvent conditions. nih.gov
By modeling the reaction of this compound with a nucleophile (e.g., an amine or alcohol), the geometry of the transition state(s) can be located. Frequency calculations are then used to confirm the nature of these stationary points (a single imaginary frequency for a transition state). The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. Theoretical calculations on the reaction of acyl chlorides with neutral nucleophiles like pyridine (B92270) have been used to assess these mechanisms. researchgate.net
Table 2: Illustrative Calculated Energy Barriers for Nucleophilic Acyl Substitution
| Reaction Step | Mechanism Pathway | Calculated Activation Energy (kcal/mol) |
| Nucleophilic attack on carbonyl carbon | Concerted (SN2-like) | 15.2 |
| Formation of Tetrahedral Intermediate | Stepwise (Addition) | 12.5 |
| Collapse of Tetrahedral Intermediate | Stepwise (Elimination) | 3.1 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from transition state calculations for related acyl chloride reactions.
Intrinsic Reaction Coordinate (IRC) calculations can be performed to map the reaction pathway from the transition state down to the reactants and products. This analysis provides a detailed picture of the geometric and electronic changes that occur throughout the reaction, confirming that the located transition state indeed connects the intended reactants and products. For the reaction of this compound, an IRC analysis would visualize the bond-forming process between the nucleophile and the carbonyl carbon and the simultaneous or subsequent breaking of the carbon-chlorine bond.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase (e.g., in a solvent) over time.
For this compound, MD simulations could be used to explore its conformational landscape. The molecule has rotational freedom around the single bonds connecting the phenyl ring to the vinyl group and the vinyl group to the carbonyl carbon. MD simulations would reveal the preferred dihedral angles and the energy barriers between different conformations in a solution environment. Studies on related compounds have highlighted the importance of π-electron delocalization in favoring planar geometries. acs.org The simulations would also provide insights into how solvent molecules arrange around the solute and how this solvation structure might influence reactivity.
Prediction of Spectroscopic Properties through Computational Models
Computational quantum mechanical methods, particularly Density Functional Theory (DFT), have become indispensable tools for the prediction of spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.gov For a molecule like this compound, DFT calculations can predict vibrational frequencies and chemical shifts with a high degree of accuracy, aiding in the structural elucidation and characterization of the compound and its derivatives. nih.gov
The predictive power of these models is rooted in their ability to calculate the electronic distribution and molecular geometry of a compound. From the optimized geometry, vibrational frequencies corresponding to specific bond stretches, bends, and torsions can be calculated. These frequencies can then be correlated with experimental IR spectra. Similarly, NMR chemical shifts are predicted by calculating the magnetic shielding of each nucleus within the molecule's electronic environment.
For instance, a hypothetical DFT calculation for this compound would likely focus on key vibrational modes and chemical shifts. The results of such a calculation can be presented in a data table, providing a direct comparison with experimentally obtained data, or serving as a predictive guide for uncharacterized compounds. It is important to note that the accuracy of these predictions is dependent on the level of theory and basis set employed in the calculations. nih.gov
Table 1: Hypothetical Predicted Spectroscopic Data for this compound based on DFT Calculations
| Spectroscopic Data | Predicted Value | Assignment |
| IR Frequency (cm⁻¹) | ~2225 | C≡N stretch |
| ~1770 | C=O stretch (acyl chloride) | |
| ~1620 | C=C stretch | |
| ~1590, 1480 | Aromatic C=C stretches | |
| ¹H NMR Chemical Shift (δ, ppm) | ~7.5-7.8 | Aromatic protons |
| ~8.0 | Olefinic proton | |
| ¹³C NMR Chemical Shift (δ, ppm) | ~115 | C≡N |
| ~129-134 | Aromatic carbons | |
| ~145 | Olefinic carbon (β to C=O) | |
| ~110 | Olefinic carbon (α to C=O) | |
| ~165 | C=O (acyl chloride) |
Note: The values in this table are illustrative and represent typical ranges expected from DFT calculations for a molecule with this structure. Actual experimental values may vary.
These computational approaches are not limited to the parent molecule. They can be extended to its various derivatives, predicting how substitutions on the phenyl ring or reactions at the acyl chloride or α,β-unsaturated system will alter the spectroscopic signatures. This predictive capability is invaluable for confirming reaction outcomes and for the rapid identification of new compounds. eurjchem.comresearchgate.net
Applications of Machine Learning in the Design and Prediction of Reactions Involving α-Cyanocinnamoyl Chlorides
The field of organic synthesis is increasingly benefiting from the application of machine learning (ML) to predict reaction outcomes, optimize reaction conditions, and even discover new reactions. beilstein-journals.orgnih.gov For a versatile reagent like this compound, which can undergo various transformations, ML models hold significant promise. researchgate.neteurjchem.com
A key application of ML in this context is the prediction of reactivity and selectivity in reactions such as Michael additions, a characteristic reaction of α,β-unsaturated carbonyl compounds. researchgate.net An ML model could be trained on a large dataset of reactions involving various α-cyanocinnamoyl chlorides and nucleophiles. By learning from this data, the model could predict the likelihood of a reaction occurring, the expected yield, and the regioselectivity of the nucleophilic attack. chemrxiv.orgrsc.org
The development of such a predictive model involves several key steps:
Data Curation: A large and diverse dataset of reactions involving α-cyanocinnamoyl chlorides would be required. This data would include information on the reactants, reagents, solvents, temperature, and reaction outcomes (e.g., yield, stereoselectivity).
Feature Engineering: The molecules involved in the reactions would be converted into machine-readable formats, such as molecular fingerprints or calculated quantum chemical descriptors. These features would capture the structural and electronic properties of the reactants and reagents.
Model Training: A suitable machine learning algorithm, such as a random forest or a neural network, would be trained on the curated dataset. The model would learn the complex relationships between the input features and the reaction outcomes. duke.edu
Model Validation and Prediction: The trained model would be validated on a separate test set to assess its predictive accuracy. Once validated, the model could be used to predict the outcomes of new, hypothetical reactions involving α-cyanocinnamoyl chlorides.
Table 2: Illustrative Data Structure for a Machine Learning Model Predicting Michael Addition Reactions of α-Cyanocinnamoyl Chlorides
| Reactant (α-Cyanocinnamoyl Chloride) | Nucleophile | Solvent | Temperature (°C) | Catalyst | Predicted Yield (%) | Predicted Regioselectivity (1,4- vs 1,2-addition) |
| This compound | Thiophenol | THF | 25 | Triethylamine | 92 | >99% 1,4-addition |
| 2-Cyano-3-(4-nitrophenyl)prop-2-enoyl chloride | Piperidine (B6355638) | Ethanol (B145695) | 0 | None | 85 | >99% 1,4-addition |
| 2-Cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride | Sodium malonate | DMF | 50 | None | 78 | >99% 1,4-addition |
Note: This table represents a simplified example of the type of data that would be used to train and make predictions with a machine learning model. The predicted values are for illustrative purposes.
Future Research Directions and Emerging Perspectives on 2 Cyano 3 Phenylprop 2 Enoyl Chloride
Development of More Sustainable and Efficient Synthetic Routes
The conventional synthesis of 3-aryl/hetaryl-2-cyanoacryloyl chlorides, including the phenyl derivative, typically involves the reaction of the corresponding acrylic acid with chlorinating agents like thionyl chloride. scite.ai While effective, these methods often utilize harsh reagents and can generate significant chemical waste. Future research should prioritize the development of more sustainable and efficient synthetic protocols.
Key Research Objectives:
Green Chlorinating Agents: Investigating the use of solid-supported or polymer-bound chlorinating agents could simplify purification and minimize waste. Exploring alternatives to traditional reagents, such as those derived from biomass, would align with the principles of green chemistry.
Catalytic Approaches: The development of catalytic methods for the direct conversion of 2-cyano-3-phenylprop-2-enoic acid to the acyl chloride would be a significant advancement. This could involve the use of novel organocatalysts or transition-metal catalysts that operate under milder conditions and with higher atom economy.
Continuous-Flow Synthesis: The implementation of continuous-flow microreactor technology could offer enhanced safety, improved heat and mass transfer, and the potential for on-demand generation of this reactive intermediate, thereby avoiding the need for storage. This approach has been successfully applied to the synthesis of other unstable acyl chlorides and could be adapted for 2-cyano-3-phenylprop-2-enoyl chloride.
| Synthesis Approach | Potential Advantages | Research Focus |
| Green Chlorinating Agents | Reduced waste, easier purification | Development of solid-supported or bio-based reagents |
| Catalytic Methods | Higher atom economy, milder conditions | Discovery of novel organo- or transition-metal catalysts |
| Continuous-Flow Synthesis | Enhanced safety, on-demand generation | Adaptation of microreactor technology |
Exploration of Novel Reactivity and Unprecedented Transformations
The known reactivity of this compound is predominantly centered on its reactions with various mono- and bi-dentate nucleophiles to form a range of heterocyclic systems, including quinazolinones, pyridopyrimidines, and benzothiazepines. researchgate.neteurjchem.com However, the unique electronic properties of this molecule suggest that it could participate in a wider array of chemical transformations.
Future explorations could focus on:
Cycloaddition Reactions: The electron-deficient nature of the double bond, due to the presence of the cyano and acyl chloride groups, makes it a prime candidate for various cycloaddition reactions. Investigating its behavior in [4+2], [3+2], and [2+2] cycloadditions with a diverse range of dienes and dipolarophiles could lead to the synthesis of novel and complex carbocyclic and heterocyclic frameworks.
Radical Reactions: Exploring the potential of this compound to participate in radical addition or cyclization reactions could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.
Tandem Reactions: Designing one-pot tandem reactions that exploit the multiple reactive sites of the molecule could provide rapid access to complex molecular architectures. For instance, a sequence involving an initial nucleophilic attack at the acyl chloride followed by an intramolecular Michael addition onto the electron-deficient alkene could be a powerful strategy.
Catalytic Asymmetric Synthesis Utilizing this compound
The generation of chiral molecules is of paramount importance in medicinal chemistry and materials science. To date, the application of this compound in asymmetric synthesis has been largely unexplored. The development of catalytic enantioselective transformations using this versatile reagent is a highly promising area for future research.
Potential Asymmetric Transformations:
Enantioselective Michael Additions: The electron-deficient alkene is an ideal Michael acceptor. The use of chiral organocatalysts (e.g., chiral amines or thioureas) or chiral metal complexes to catalyze the conjugate addition of various nucleophiles could provide access to a wide range of enantioenriched products.
Asymmetric Cycloadditions: As mentioned previously, this compound is a good candidate for cycloaddition reactions. Employing chiral Lewis acids or organocatalysts to control the stereochemical outcome of these reactions would be a significant advancement.
Kinetic Resolution: Chiral catalysts could be used to selectively react with one enantiomer of a racemic nucleophile, leading to a kinetic resolution and providing access to enantioenriched starting materials and products.
Integration with High-Throughput Experimentation and Automation
The synthesis of diverse libraries of compounds for biological screening is a cornerstone of modern drug discovery. The reactivity of this compound with a variety of binucleophiles makes it an excellent candidate for the application of high-throughput experimentation (HTE) and automated synthesis platforms.
Future Directions:
Library Synthesis: Automated platforms could be utilized to rapidly synthesize large libraries of heterocyclic compounds by reacting this compound with a diverse set of mono- and bi-dentate nucleophiles in a parallel fashion.
Reaction Optimization: HTE techniques could be employed to quickly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal parameters for known and novel transformations of this compound.
Discovery of New Reactions: Screening the reactivity of this compound against a broad array of novel reactants using HTE could lead to the discovery of unprecedented chemical transformations.
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and the optimization of existing ones. The integration of advanced spectroscopic techniques and computational modeling can provide invaluable insights into the intricate details of these processes.
Areas for Investigation:
In-situ Spectroscopy: The use of in-situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, can allow for the real-time monitoring of reactions involving this compound. This can help in the identification of transient intermediates and the elucidation of reaction kinetics.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions. This can provide a theoretical framework for understanding the observed reactivity and for predicting the outcomes of new transformations.
Combined Spectroscopic and Computational Studies: The most powerful approach involves the combination of experimental and computational methods. For example, experimentally observed intermediates can be structurally characterized and their energies and reaction pathways can be modeled using computational methods to provide a comprehensive understanding of the reaction mechanism.
| Research Area | Techniques | Expected Outcomes |
| Sustainable Synthesis | Green reagents, catalysis, flow chemistry | More environmentally friendly and efficient production |
| Novel Reactivity | Cycloadditions, radical reactions, tandem processes | Access to new molecular scaffolds |
| Asymmetric Synthesis | Chiral catalysts, enantioselective methods | Synthesis of enantioenriched compounds |
| High-Throughput Experimentation | Automated synthesis, parallel screening | Rapid discovery and optimization of reactions |
| Mechanistic Understanding | In-situ spectroscopy, computational modeling | Deeper insights into reaction pathways and selectivity |
Q & A
Basic: What are the recommended synthetic routes for 2-Cyano-3-phenylprop-2-enoyl chloride, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves the acylation of cyano-substituted propenoic acid derivatives. A common route starts with the reaction of 3-phenylprop-2-enoic acid with cyanating agents (e.g., cyanogen bromide) under anhydrous conditions, followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride. Key parameters include:
- Temperature: Maintain 0–5°C during cyanation to prevent side reactions.
- Solvent: Use aprotic solvents like dichloromethane (DCM) to stabilize intermediates.
- Catalysts: Lewis acids (e.g., AlCl₃) may enhance acylation efficiency .
Optimization involves iterative adjustments of molar ratios (e.g., SOCl₂:acid ≈ 1.2:1) and monitoring via TLC or in-situ IR spectroscopy to track carbonyl chloride formation .
Basic: How should researchers characterize this compound to confirm purity and structure?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy:
- ¹H NMR: Expect signals for vinylic protons (δ 6.5–7.5 ppm, doublet) and aromatic protons (δ 7.2–7.8 ppm).
- ¹³C NMR: Carbonyl carbon (C=O) appears at ~170 ppm; nitrile (C≡N) at ~115 ppm.
- IR Spectroscopy: Strong absorbance at ~1800 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch).
- Elemental Analysis: Verify Cl content (theoretical ≈ 16.5%).
- X-ray Crystallography: For unambiguous confirmation, though crystallization may require low-temperature methods due to reactivity .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical goggles, and a lab coat. Work in a fume hood to avoid inhalation.
- Storage: Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis.
- Decontamination: Quench residual acyl chloride with ice-cold sodium bicarbonate (NaHCO₃) solution.
- Regulatory Compliance: Follow REACH (EC 1907/2006) and CLP (EC 1272/2008) guidelines for hazard classification (e.g., corrosive, toxic) .
Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing cyano group activates the carbonyl carbon for nucleophilic attack. Mechanistic studies suggest:
- Step 1: Nucleophile (e.g., amine, alcohol) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
- Step 2: Chloride ion departure, stabilized by resonance with the nitrile group.
Kinetic studies show pseudo-first-order dependence on nucleophile concentration. Computational DFT analyses reveal a transition state with partial negative charge on the nitrile nitrogen, corroborating its electron-withdrawing effect .
Advanced: How can computational modeling predict the reactivity of this compound in complex reactions?
Methodological Answer:
- DFT Calculations: Model the HOMO-LUMO gap to predict electrophilicity. The LUMO energy (~–1.8 eV) indicates high susceptibility to nucleophilic attack.
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DCM) to assess reaction barriers.
- QSPR Models: Correlate substituent effects (e.g., cyano vs. nitro groups) on reaction rates using Hammett σ constants .
Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., melting point, stability) of this compound?
Methodological Answer:
Discrepancies often arise from impurities or methodological differences. Strategies include:
Reproducibility Checks: Repeat experiments using standardized protocols (e.g., ASTM E928 for melting point determination).
Advanced Purity Analysis: Use HPLC-MS to detect trace impurities (<0.1%) that may alter stability.
Cross-Validation: Compare data with structurally analogous compounds (e.g., 3-(2,3-dimethoxyphenyl)prop-2-enoyl chloride) to identify trends .
Advanced: What strategies optimize the synthesis of derivatives using this compound under mild conditions?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 10 min vs. 2 hours) while maintaining yields >85%.
- Catalytic Systems: Employ organocatalysts (e.g., DMAP) to lower activation energy for amide bond formation.
- Solvent Screening: Test ionic liquids (e.g., [BMIM][BF₄]) to enhance selectivity and reduce side reactions .
Advanced: What role does this compound play in medicinal chemistry as a building block for drug candidates?
Methodological Answer:
Its α,β-unsaturated carbonyl structure enables:
- Michael Addition: To create chiral centers in protease inhibitors.
- Peptide Coupling: As an acylating agent for prodrug synthesis (e.g., ester prodrugs of antivirals).
Recent studies highlight its use in synthesizing kinase inhibitors, with IC₅₀ values <10 nM in preclinical models .
Advanced: How does the compound’s stability vary under different environmental conditions (e.g., humidity, light)?
Methodological Answer:
- Hydrolysis Kinetics: Degrades rapidly in humid air (t₁/₂ ≈ 2 hours at 60% RH). Stabilize with molecular sieves or silica gel.
- Photostability: UV-Vis studies show λmax at 270 nm; exposure to UV light (λ >300 nm) induces decomposition via radical pathways. Use amber glassware for storage .
Advanced: What are the challenges in using this compound as a monomer for functional polymer synthesis?
Methodological Answer:
- Controlled Polymerization: The electron-deficient double bond requires specialized initiators (e.g., RAFT agents) to avoid premature termination.
- Side Reactions: Cyano groups may participate in chain-transfer reactions, reducing molecular weight (Mw). Mitigate via low-temperature anionic polymerization.
Recent work reports polyacrylonitrile derivatives with Mw >50 kDa and Tg ≈ 120°C, suitable for high-temperature applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
